3-Iodopyridazine

説明

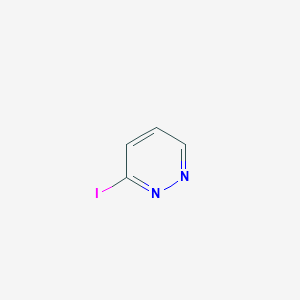

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-iodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-2-1-3-6-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXBSBHTRNCQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316795 | |

| Record name | 3-Iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-53-1 | |

| Record name | 3-Iodopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodopyridazine and Its Precursors

Established Synthetic Routes to 3-Iodopyridazine

Established methods for synthesizing this compound typically involve functionalization of the pyridazine (B1198779) core or transformation of existing substituents. These routes provide reliable pathways for accessing this important synthon.

Direct Iodination Strategies for Pyridazine Scaffolds

Direct iodination of pyridazine itself to selectively introduce an iodine atom at the C3 position can be challenging due to the electronic nature of the diazine ring. However, related direct iodination strategies have been explored for other azine systems, such as pyridines, where the introduction of an iodine atom at specific positions is achieved using various iodinating agents and conditions chempanda.com. For instance, the synthesis of 3-iodopyridine (B74083) involves the halogenation of pyridine (B92270) with iodine at the carbon number three position chempanda.com. While direct iodination of pyridazine is not explicitly detailed in the search results, the principles and reagents used for direct iodination of similar electron-deficient heterocycles could potentially be adapted or investigated for pyridazine.

Halogen Exchange Reactions (Finkelstein Reaction) for Iodopyridazine Formation

Halogen exchange reactions, particularly the Finkelstein reaction, represent a viable approach for synthesizing iodopyridazines from pre-halogenated pyridazine precursors. The Finkelstein reaction typically involves the exchange of a halide (such as chloride or bromide) for iodide using an alkali metal iodide salt, often in a polar solvent manac-inc.co.jporganic-chemistry.org. This reaction can occur with pyridazine rings, where the electron density is lowered by the nitrogen atoms, facilitating nucleophilic aromatic substitution manac-inc.co.jp.

For aromatic systems, including pyridazine rings, the Finkelstein reaction can be promoted by the presence of electron-withdrawing groups or through the use of catalytic systems manac-inc.co.jp. For example, the synthesis of 3-iodopyridine from 3-bromopyridine (B30812) can be achieved via an aromatic Finkelstein reaction using sodium iodide and copper(I) iodide as a catalyst in 1,4-dioxane (B91453) at elevated temperatures chemicalbook.com. This suggests that a similar approach could be applicable to the synthesis of this compound from 3-chloropyridazine (B74176) or 3-bromopyridazine.

Data from a related aromatic Finkelstein reaction for 3-iodopyridine synthesis is presented below:

Transformations from Dihalo Pyridazine Precursors (e.g., 3,6-Dichloropyridazine)

Dihalo pyridazines, such as 3,6-dichloropyridazine (B152260), can serve as valuable starting materials for the synthesis of monosubstituted iodopyridazines through selective transformations. 3,6-Dichloropyridazine is a commercially available compound thermofisher.insigmaaldrich.comuni.lu. Selective halogen exchange or other functionalization reactions on 3,6-dichloropyridazine could potentially lead to the formation of this compound. While direct conversion of 3,6-dichloropyridazine specifically to this compound is not explicitly detailed in the search results, transformations of dihalo heterocycles are common synthetic strategies. For instance, selective reactions on dihalopyridines have been reported, suggesting the potential for analogous chemistry with dichloropyridazines.

Diazotization Approaches for Iodopyridazine Synthesis

Diazotization reactions, traditionally used for the synthesis of aryl halides from aromatic amines (Sandmeyer reaction), can also be applied to the synthesis of iodinated heterocycles. This method involves the conversion of an amino group to a diazonium salt, which is then reacted with an iodide source to introduce the iodine atom acs.org. While the direct application of this method to an aminopyridazine precursor for the synthesis of this compound is not specifically detailed in the provided search results, related diazotization-iodination reactions have been successfully employed for the synthesis of iodinated pyridines and their N-oxides from the corresponding amino derivatives chempanda.combenchchem.comresearchgate.net. For example, 4-iodopyridine (B57791) can be synthesized through the diazotization of 4-aminopyridine (B3432731) followed by a Sandmeyer reaction with potassium iodide benchchem.com. A similar strategy starting from 3-aminopyridazine (B1208633), if readily available, could potentially be developed for the synthesis of this compound.

Advanced Synthetic Approaches and Process Optimization

Beyond established routes, advanced synthetic methodologies and process optimization efforts aim to improve the efficiency, selectivity, and sustainability of this compound synthesis.

Regioselectivity and Isomer Control in Iodopyridazine Synthesis

Achieving high regioselectivity is a critical aspect of iodopyridazine synthesis to ensure the iodine atom is selectively placed at the desired C3 position and to minimize the formation of unwanted isomers, such as 4-iodopyridazine (B3196067) or 5-iodopyridazine. Regioselective metalation approaches have been explored for the functionalization of diazine rings like pyridazine. For instance, directed metalation using Lewis acids can influence the site of substitution. Chelating the diazine pyridazine with a bidentate diboroanthracene Lewis acid has been shown to achieve C4-metalation, while a monodentate Lewis acid like BF₃·OEt₂ can lead to highly regioselective ortho-metalation researchgate.net.

Sterically hindered metal-amide bases, particularly magnesium- and zinc-derived TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), have proven effective for the functionalization of various heteroarenes with improved metalation regioselectivity researchgate.net. The use of such hindered metal amides in hydrocarbon solvents can be beneficial for controlling regioselectivity researchgate.net.

In the context of other iodinated heterocycles, regioselective palladium-catalyzed aminations on chloro-iodopyridines have been achieved with good selectivity by optimizing conditions, including the use of a large excess of Cs₂CO₃ in combination with a Pd-BINAP catalyst thieme-connect.com. While this example is for iodopyridines, it illustrates how catalyst and base selection can impact regioselectivity in the synthesis of halogenated azines.

For pyridazines, directed zincations using bimetallic bases like TMPZnX·LiX (X=Cl, Br) have been reported to achieve regioselective metalation at the C3 position under mild conditions researchgate.net. These zincated intermediates can then be trapped with various electrophiles, providing a route to functionalized pyridazines with controlled regiochemistry researchgate.net.

Methodological Advancements for Enhanced Yield and Purity

Advancements in synthetic methodologies for iodopyridazines focus on improving reaction yields and product purity, often by minimizing side reactions and optimizing reaction conditions. One approach involves the careful control of reagent stoichiometry and addition rates to prevent over-substitution or the formation of undesired byproducts. For example, in the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-aminopyridine (B139424), controlling the amount and feeding time of the brominating agent (NBS) was found to be crucial in inhibiting the formation of the 2-amino-3,5-dibromopyridine (B40352) byproduct and increasing the yield of the desired product ijssst.info.

Optimized reaction conditions, including temperature and reaction time, also play a significant role in enhancing yield and purity. In the iodination step of 2-amino-5-bromo-3-iodopyridine synthesis, conducting the reaction at 100 °C for 1.5 hours with a specific ratio of KIO₃ to KI resulted in a yield of 73.7% and a purity of 98.5% ijssst.info.

Techniques to facilitate product separation and purification contribute to obtaining high-purity compounds. Recrystallization is a common method used to purify iodinated heterocycles ijssst.info. For instance, recrystallization with 85% alcohol was used to purify 2-amino-5-bromo-3-iodopyridine, yielding a product with 98.5% purity ijssst.info.

Microwave-enhanced protocols have been developed for the synthesis of polyfunctional pyridazines, starting from precursors like 3,6-dichloropyridazine, utilizing environmentally benign ionic liquids. These methods can offer shorter reaction times and potentially improved efficiency researchgate.net.

Radicalic ethoxycarbonylation of iodopyridazines in a two-phase system (e.g., sulfuric acid/toluene) using redox decomposition of ethyl pyruvate (B1213749) oxyhydroperoxide has been reported as a facile method to introduce ester groups at the C4 and C5 positions, providing trifunctional pyridazine building blocks clockss.org. This highlights the use of specific reaction systems to achieve desired functionalization patterns.

Scalability Considerations for Large-Scale Production

The scalability of a synthetic method is crucial for the potential industrial production of this compound and its derivatives. Factors influencing scalability include the cost and availability of starting materials and reagents, the simplicity and robustness of the reaction procedure, the ease of product isolation and purification, and the potential for recycling unreacted materials or catalysts.

Methods that utilize readily available and inexpensive starting materials are generally more amenable to large-scale synthesis. For example, starting from 2-aminopyridine for the synthesis of 2-amino-5-bromo-3-iodopyridine is advantageous due to the commercial availability of the precursor ijssst.info.

Robust procedures that are less sensitive to variations in reaction parameters are also important for scalability. The development of optimal conditions that minimize side reactions and simplify purification contributes to a more scalable process ijssst.info. The feasibility of recycling unreacted starting materials can further enhance the economic viability of a large-scale synthesis ijssst.info. In the synthesis of 2-amino-5-bromo-3-iodopyridine, the recovery and recycling of unreacted intermediate were demonstrated, which is commercially feasible for large-scale production ijssst.info.

Continuous flow reactors can offer advantages for large-scale production by enhancing reaction efficiency and yield benchchem.com. While mentioned in the context of 4-amino-3-iodopyridine (B1302334) synthesis, the principle applies to other iodinated azines as well.

The choice of solvent and reaction conditions can also impact scalability, considering factors like solvent recovery and environmental impact. Utilizing environmentally benign solvents or conditions, such as microwave-enhanced synthesis in ionic liquids, can be beneficial for large-scale processes researchgate.net.

Advanced Reactivity and Mechanistic Investigations of 3 Iodopyridazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the functionalization of heteroaromatic halides like 3-iodopyridazine. libretexts.org These reactions proceed through a general catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgyoutube.com The reactivity of the organic halide in these processes is highly dependent on the nature of the halogen, with the bond strength following the order C-Cl > C-Br > C-I. libretexts.org Consequently, this compound is a highly reactive substrate for these transformations.

Palladium-catalyzed reactions are the most extensively studied and widely used methods for the derivatization of this compound and its analogs. libretexts.org The choice of palladium precursor, ligand, base, and solvent system is crucial for optimizing reaction outcomes, and numerous protocols have been developed to couple this compound with a diverse range of partners. nih.govnih.gov

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgresearchgate.net This reaction has been successfully applied to pyridazine (B1198779) derivatives to synthesize various biaryl and heterobiaryl compounds. nih.gov

The coupling of 3-halopyridazine derivatives with (hetero)arylboronic acids typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base. nih.govresearchgate.net In one study, a series of 3-aryl-6-thienylpyridazines were synthesized from 3-bromo-6-(thiophen-2-yl)pyridazine and various commercially available (hetero)arylboronic acids. nih.gov The reactions were conducted in a mixture of DME and ethanol (B145695) with an aqueous solution of sodium carbonate as the base, affording the desired products in fair to low yields. nih.gov The general inactivity of less reactive halides like 3-chloropyridine (B48278) under some Suzuki conditions underscores the utility of the more reactive this compound as a substrate. nih.gov

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Arylboronic Acids nih.gov

| Arylboronic Acid | Catalyst | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 28% |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 14% |

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 25% |

| Thiophen-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 20% |

| Furan-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 15% |

Reaction Conditions: 3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃, DME (8 mL), EtOH (2 mL), 80 °C, 48h.

The Sonogashira cross-coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. wikipedia.orgyoutube.com This methodology has been effectively used to introduce alkyne moieties onto the pyridazine ring system, often as a key step in the synthesis of more complex heterocyclic structures. mdpi.com

The mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. youtube.comyoutube.com The copper acetylide is formed in a separate cycle where the copper(I) salt coordinates to the terminal alkyne, increasing its acidity and facilitating deprotonation by the amine base. youtube.comyoutube.com

A key application is the synthesis of azaindoles from amino-halopyridines. For instance, 2-amino-3-iodo-5-nitropyridine undergoes a Sonogashira reaction with trimethylsilylacetylene (B32187) (TMSA) using a Pd(PPh₃)₄/CuI catalyst system. The resulting alkynylated intermediate can then be cyclized to form the corresponding 5-nitro-7-azaindole. mdpi.com

Table 2: Sonogashira Coupling for Azaindole Synthesis mdpi.com

| Aryl Halide | Alkyne | Catalytic System | Key Steps | Product Class |

| 2-Amino-3-iodo-5-nitropyridine | TMSA | Pd(PPh₃)₄ / CuI | 1. Sonogashira Coupling | 7-Azaindole |

| 2. Cyclization |

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide with an organosilane. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation. wikipedia.orgorganic-chemistry.org

While various homogeneous palladium sources are common, heterogeneous catalysts like palladium on carbon (Pd/C) have also been shown to be effective for Hiyama cross-coupling reactions. mdpi.com The use of Pd/C offers advantages such as easier catalyst removal and potential for recycling. Research has demonstrated that a catalytic system comprising 10% Pd/C, a phosphine (B1218219) ligand, and TBAF can efficiently catalyze the coupling of aryl bromides with aryltriethoxysilanes, affording biaryl products in high yields. mdpi.com

Although specific examples detailing the Hiyama coupling of this compound using Pd/C are not extensively documented, the established protocol for other aryl halides provides a viable synthetic route. The general applicability of the Hiyama coupling to aryl halides suggests its potential for the functionalization of the this compound core. wikipedia.org

Table 3: Example of Pd/C-Catalyzed Hiyama Coupling mdpi.com

| Aryl Halide | Organosilane | Catalyst | Ligand | Activator | Yield |

| 3-Methoxyphenylbromide | Phenyltriethoxysilane | 10% Pd/C (0.5 mol%) | Tris(4-fluorophenyl)phosphine (1 mol%) | TBAF·3H₂O | 90% |

Reaction Conditions: Reaction performed in 4.8% aqueous toluene (B28343) at 120 °C.

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become a vital method for synthesizing arylamines. nbu.ac.in This reaction has been successfully extended to the amination of halopyridines and their analogs, providing access to substituted aminopyridines which are important scaffolds in medicinal chemistry. nih.gov

The amination of unprotected 3-halo-2-aminopyridines presents unique challenges, including potential catalyst inhibition through chelation by the substrate's amidine-like structure. nih.gov Despite these difficulties, efficient protocols have been developed. The use of specific palladium precatalysts derived from bulky, electron-rich biarylmonophosphine ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), allows for the effective coupling of 3-halo-2-aminopyridines with a range of primary and secondary amines. nih.gov This methodology has enabled the synthesis of N³-arylated 2,3-diaminopyridines, which were previously inaccessible. nih.gov

Table 4: Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine nih.gov

| Amine | Catalyst System | Base | Solvent | Yield |

| Morpholine | RuPhos-Pd-G3 | LiHMDS | Toluene | 91% |

| Aniline | BrettPhos-Pd-G3 | LiHMDS | Toluene | 70% |

| Benzylamine | BrettPhos-Pd-G3 | LiHMDS | Toluene | 81% |

| N-Methylaniline | RuPhos-Pd-G3 | LiHMDS | Toluene | 85% |

A more advanced variation of palladium-catalyzed cross-coupling is the three-component conjunctive cross-coupling reaction. This process combines a C(sp²) electrophile (such as this compound), an organoboron reagent, and an organolithium or Grignard reagent to form a more complex product in a single step. nih.gov The reaction proceeds through a palladium-induced 1,2-metallate shift of a boron ate complex. nih.gov

The success of this transformation is highly dependent on the ligand employed. Chiral, electronically asymmetric ligands, such as those based on phosphine-oxazoline structures, have proven effective. nih.govnih.gov These ligands are crucial for controlling the reaction's chemoselectivity, favoring the desired conjunctive coupling pathway over a direct Suzuki-type coupling. nih.gov Furthermore, catalyst systems using these asymmetric ligands can function effectively without the need for halide-scavenging additives, which are often required when using other ligand types, particularly when Grignard reagents are involved. nih.govnih.gov This methodology provides a sophisticated route for the enantioselective construction of complex organoboronic esters from simple precursors. nih.gov

Nickel-Catalyzed Reactions and Oxidative Addition Mechanisms

Nickel-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis, valued for the lower cost and unique reactivity of nickel compared to palladium. ucla.eduescholarship.org The application of nickel catalysis to heteroaryl halides like this compound is crucial for the construction of complex pharmaceutical and material science targets.

The fundamental step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent nickel(0) complex. escholarship.orgnih.gov The mechanism of this addition can vary, proceeding through a concerted pathway, an SNAr-type mechanism, or a one-electron radical pathway, depending on the substrate, ligands, and reaction conditions. nih.gov For electron-deficient heteroaromatics, the specific pathway is highly sensitive to the electronic properties of both the heterocycle and the ligand on the nickel center. nih.gov

In a study on the oxidative addition of 3-iodopyridine (B74083) to a nickel(0) diphosphine complex, researchers found that the reaction proceeds to form a stable Ni(II) product. acs.org This process underscores the feasibility of activating the C-I bond at the 3-position of a nitrogen-containing heterocycle. The electronic nature of the phosphine ligands significantly influences the reaction; electron-donating ligands can promote different mechanistic pathways compared to sterically bulky ones. nih.gov For instance, with 3-iodopyridine, a ligand featuring a pendent borane (B79455) moiety was shown to accelerate the rate of oxidative addition and promote a more selective reaction, highlighting the role of secondary coordination sphere effects. acs.org

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, offer a cost-effective alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. researchgate.netclockss.org These reactions are especially relevant for coupling nitrogen heterocycles with aryl halides.

Research has demonstrated the efficacy of ligand-free copper(I) oxide (Cu₂O) in catalyzing the coupling of various nitrogen heterocycles with iodopyridines. researchgate.net In a study using 3-iodopyridine as the substrate, various azoles were successfully coupled at the nitrogen atom to form N-aryl products in good to excellent yields. researchgate.net The typical conditions involve a copper(I) source, a base such as cesium carbonate (Cs₂CO₃), and a polar aprotic solvent like DMF.

Table 1: Examples of Copper-Catalyzed N-Arylation of Heterocycles with 3-Iodopyridine Data extrapolated from studies on iodopyridines.

| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pyrazole | Cu₂O (5 mol%) | Cs₂CO₃ | DMF | 110 | 90 |

| Indazole | Cu₂O (5 mol%) | Cs₂CO₃ | DMF | 110 | 85 |

| 1,2,4-Triazole | Cu₂O (5 mol%) | Cs₂CO₃ | DMF | 110 | 88 |

| Benzimidazole | Cu₂O (5 mol%) | Cs₂CO₃ | DMF | 110 | 92 |

This methodology is expected to be directly applicable to this compound. The increased electron deficiency of the pyridazine ring, compared to pyridine (B92270), could enhance its reactivity as an electrophile in these transformations. Copper catalysis has also been successfully employed for the coupling of aryl iodides with amides and chlorosilanes, further expanding the potential synthetic applications for this compound. nih.govrsc.org Mechanistic investigations suggest that some copper-catalyzed processes may proceed without the formation of a traditional metal-aryl intermediate, instead involving the catalyst lowering the energy barrier for the reaction of an in-situ generated reactive species. nih.gov

Ligand Design and Catalyst Optimization for this compound Transformations

The choice of ligand is critical for controlling the reactivity, selectivity, and efficiency of transition-metal-catalyzed reactions. ucla.edu In nickel catalysis, ligands modulate the electronic and steric properties of the metal center, influencing every step of the catalytic cycle from oxidative addition to reductive elimination. escholarship.orgnih.gov

For reactions involving heteroaryl halides like this compound, ligands must be robust enough to tolerate the coordinating nature of the substrate and product. Terpyridine (tpy) and its derivatives are common tridentate ligands in nickel catalysis, capable of stabilizing various nickel oxidation states (0, +I, +II). rsc.orgresearchgate.net However, these ligands are not merely spectators; they are often "non-innocent," participating directly in the redox chemistry of the catalytic cycle. rsc.org

Phosphine ligands are also widely used. Studies on the oxidative addition of 3-iodopyridine to a nickel center highlighted the profound effect of ligand modification. acs.org A diphosphine ligand containing a pendent borane Lewis acid in the secondary coordination sphere significantly accelerated the reaction compared to a simple alkyl-substituted analogue. acs.org This demonstrates that rational ligand design, incorporating features that can interact with the substrate or stabilize transition states, is a powerful strategy for catalyst optimization.

For this compound, which has two adjacent nitrogen atoms, bidentate ligands like bipyridine or phenanthroline could be particularly effective. These ligands can create a well-defined coordination sphere around the nickel center, potentially preventing catalyst deactivation through the formation of inactive polynuclear species. The optimization of a catalytic system for this compound would involve screening a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, polypyridyls) and reaction conditions to balance the rate of oxidative addition with the efficiency of subsequent steps in the catalytic cycle. ucla.edu

Nucleophilic Substitution Reactions of the Iodopyridazine Scaffold

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. dalalinstitute.com The pyridazine ring is highly activated towards SNAr due to the inductive electron-withdrawing effect of its two nitrogen atoms. In halopyridazines, the halogen atom serves as a leaving group, which is displaced by a nucleophile. acs.org

The reactivity of halogens as leaving groups generally follows the trend I > Br > Cl > F for SNAr reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step. sci-hub.se An early but foundational study on the synthesis of iodopyridazines via nucleophilic substitution of chloropyridazines with iodide ions established the feasibility of these transformations. acs.org For example, 3-chloropyridazine (B74176) can be converted to this compound by reaction with sodium iodide in a sealed tube.

The reverse reaction, the displacement of the iodo group from this compound by various nucleophiles, is also a viable synthetic route. The electron-deficient nature of the pyridazine ring readily stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism. dalalinstitute.com The attack of a nucleophile (Nu⁻) occurs at the carbon bearing the iodine atom, followed by the elimination of the iodide ion to yield the substituted product.

Table 2: Representative Nucleophilic Substitution Reactions on a Pyridazine Ring Based on established principles of SNAr on halo-N-heterocycles.

| Substrate | Nucleophile | Conditions | Product |

| This compound | NaOCH₃ | CH₃OH, Δ | 3-Methoxypyridazine |

| This compound | KCN | DMSO, Δ | Pyridazine-3-carbonitrile |

| This compound | NH₃ | EtOH, Δ, pressure | Pyridazin-3-amine |

| This compound | NaSCH₃ | DMF, RT | 3-(Methylthio)pyridazine |

The regiochemistry of these reactions is well-defined, with substitution occurring at the position of the halogen. Unlike in pyridine chemistry, where substitution is favored at the 2- and 4-positions due to superior stabilization of the intermediate, the inherent activation of the pyridazine ring allows for effective substitution at the 3-position. quora.comquimicaorganica.org

Halogen Dance Reactions and Regioselective Isomerization

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. wikipedia.orgclockss.org This reaction proceeds via a series of deprotonation and halogen-metal exchange steps, effectively allowing for functionalization at positions that are not directly accessible through other means. wikipedia.orgwhiterose.ac.uk

While the halogen dance has been extensively studied on pyridine, thiophene, and other heterocyclic systems, its application to the pyridazine scaffold is not well-documented. clockss.orgresearchgate.netnih.gov However, the general mechanism provides a framework for predicting its potential feasibility. The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring at a position ortho to the directing halogen atom. wikipedia.org For this compound, deprotonation would likely occur at the C-4 position. The resulting lithiated intermediate could then engage in an intermolecular halogen exchange with another molecule of this compound, leading to a rearranged product.

The driving force for the reaction is the formation of a more stable organolithium intermediate. wikipedia.org In the pyridazine system, the stability of any lithiated species would be influenced by the positions of both nitrogen atoms. A potential halogen dance on this compound could lead to the formation of 4-iodopyridazine (B3196067) if the 3-lithiated pyridazine intermediate is more stable. The subsequent trapping of the rearranged organolithium species with an electrophile would complete the process, resulting in a regioselectively isomerized and functionalized product. The development of such a reaction on the pyridazine core would represent a significant expansion of the halogen dance methodology.

Oxidative and Reductive Transformations of this compound Derivatives

The pyridazine nucleus can undergo both oxidative and reductive transformations, although these are less common than its participation in substitution and cross-coupling reactions.

Oxidation of a pyridazine derivative typically refers to the aromatization of a di- or tetrahydropyridazine precursor. For example, Hantzsch-type dihydropyridines are readily oxidized to their corresponding pyridine derivatives using a variety of oxidizing agents, such as nitric acid or even DMSO. researchgate.net By analogy, a dihydropyridazine (B8628806) could be oxidized to a pyridazine. The direct oxidation of the this compound ring itself is challenging due to the electron-deficient nature of the aromatic system, which makes it resistant to electrophilic attack or electron removal. Oxidation, if forced, would likely target the nitrogen atoms to form N-oxides.

Reductive transformations of the pyridazine ring are more established. Catalytic hydrogenation over platinum or nickel catalysts can reduce the pyridazine ring to a piperidazine (hexahydro derivative). clockss.org Chemical reducing agents can also be employed. For instance, sodium borohydride (B1222165) has been used to reduce pyridine-3,5-dicarboxylates to the corresponding dihydropyridines. rsc.org A powerful reducing system using samarium diiodide (SmI₂) in the presence of water has been shown to reduce pyridine and its derivatives to piperidines under mild conditions. clockss.org Applying such methods to this compound would likely lead to the reduction of the aromatic ring. However, the carbon-iodine bond is also susceptible to reduction (hydrodeiodination), and competitive C-I bond cleavage could occur, leading to pyridazine or its reduced forms as byproducts. The selectivity of the reduction would depend heavily on the choice of reducing agent and reaction conditions.

Reactivity of this compound Radical Cations in Solution and Gas Phase

The study of radical cations provides fundamental insights into the electronic structure and reactivity of molecules after single-electron transfer (SET). princeton.edu Radical cations of heteroaromatics can be generated through various methods, including electrochemical oxidation, chemical oxidation, or photoinduced electron transfer. princeton.edunih.gov

Research on the radical cations of isomeric iodopyridines, generated by UV photolysis of the iodo-precursors, has shown that their primary reaction pathway is hydrogen atom abstraction. nih.govnih.gov The acidity of a radical cation is significantly increased compared to its neutral precursor, making deprotonation a major competing pathway. princeton.edu

For a hypothetical this compound radical cation, several reaction pathways can be envisioned. Homolytic cleavage of the weak carbon-iodine bond could occur, generating an aryl radical and an iodine atom. This is a common fragmentation pathway for iodoarene radical cations. nih.gov Alternatively, the radical cation could act as a potent hydrogen atom abstractor or undergo nucleophilic attack.

The reactivity in solution versus the gas phase can differ significantly due to solvation effects. nih.gov In the gas phase, unimolecular reactions like fragmentation or rearrangement dominate. In solution, the radical cation can interact with solvent molecules or other solutes, leading to bimolecular reactions. nih.gov The presence of two nitrogen atoms in the pyridazine ring would significantly influence the stability and reactivity of the radical cation. The nitrogen atoms would be the likely sites of the positive charge and radical character, and their proximity would modulate the electronic distribution and subsequent chemical behavior compared to the pyridine radical cation system. nih.govnih.gov

Applications of 3 Iodopyridazine in Advanced Research Disciplines

Medicinal Chemistry and Pharmaceutical Discovery

3-Iodopyridazine serves as a crucial building block in the synthesis of more complex and multifunctional molecules for pharmaceutical research. chempanda.comnih.gov The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in various chemical reactions. This reactivity is harnessed in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the 3-position of the pyridazine (B1198779) ring. This synthetic versatility enables medicinal chemists to systematically modify the structure of lead compounds to optimize their pharmacological properties.

The use of halogenated heterocyclic compounds like this compound is a cornerstone in the discovery phase of drug development, facilitating the creation of libraries of novel compounds for biological screening. chempanda.com For instance, the pyridazine framework is a key component in a variety of biologically active compounds, and the ability to functionalize it via the iodo group is critical for structure-activity relationship (SAR) studies. liberty.edunih.gov This approach has been instrumental in synthesizing complex heterocyclic systems, including pyrido[2,3-d]pyrimidines and other fused-ring structures that exhibit significant biological activity. nih.govresearchgate.net The strategic use of such building blocks is essential for accelerating the drug discovery process and improving the quality of candidate drugs.

The this compound scaffold is integral to the development of targeted therapeutic agents, which are designed to interact with specific molecular targets involved in disease pathways. mdpi.commdpi.comnih.gov The ability to use this compound as a precursor allows for the synthesis of derivatives that can be tailored to bind with high affinity and selectivity to biological targets like enzymes and receptors. nih.govnih.gov

A key strategy in targeted therapy involves creating molecules that inhibit multiple targets, which can lead to improved efficacy and overcome drug resistance. mdpi.com The pyridazine and related pyridopyrimidine cores are frequently found in molecules designed as multi-target inhibitors. scirp.orgmdpi.com For example, research has focused on developing dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in oncology. mdpi.com The synthesis of such complex molecules often relies on versatile starting materials like iodinated heterocycles to build the necessary pharmacophoric features for dual inhibitory action.

The pyridazine nucleus has been successfully incorporated into potent anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The HIV-1 reverse transcriptase (RT) is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov

One notable success in this area is the development of 3-iodo-4-phenoxypyridinones (IOPYs). nih.gov Researchers developed an efficient synthesis for these compounds, which demonstrated high potency against both wild-type HIV-1 and several drug-resistant mutant strains. nih.gov The introduction of the iodine atom was a key part of the design strategy, building upon the activity of previous pyridinone analogues. nih.gov This highlights how modifying the pyridazine/pyridone core can lead to new families of highly effective therapeutic agents. nih.govmdpi.com

| Compound Class | Specific Example | Target | Key Finding | Reference |

|---|---|---|---|---|

| 3-Iodo-4-phenoxypyridinones (IOPY's) | IOPY compound 14c | HIV-1 Reverse Transcriptase | Active at nanomolar concentrations (IC50 = 1-45 nM) against wild-type HIV-1 and six major mutant strains. | nih.gov |

| Pyridone Analogues | 4-Aryloxypyridinone | HIV-1 Reverse Transcriptase | Served as a precursor scaffold for the development of the more potent IOPY series. | nih.gov |

The pyridazine scaffold and its fused derivatives, such as pyrido[2,3-d]pyrimidines, are prominent in the design of anticancer agents, especially tyrosine kinase inhibitors (TKIs). researchgate.netmdpi.comnih.gov Tyrosine kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival. nih.gov Dysregulation of these kinases is a common feature in many cancers, making them important therapeutic targets. mdpi.comnih.gov

The pyridazine core serves as a bioisosteric replacement for the adenine (B156593) base of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their activity. mdpi.com Research has led to the synthesis of various pyridazine-based compounds with potent inhibitory activity against several cancer-relevant kinases. nih.govrsc.org

| Scaffold | Target Kinase(s) | Significance | Reference |

|---|---|---|---|

| 3,6-Disubstituted Pyridazines | Cyclin-dependent kinase 2 (CDK2) | Demonstrated submicromolar anti-proliferative activity against human breast cancer cell lines by inducing apoptosis and altering the cell cycle. | nih.gov |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Exhibited potent PIM-1 inhibition and significant cytotoxicity against breast and liver cancer cells. | rsc.org |

| Cyanopyridones / Pyrido[2,3-d]pyrimidines | VEGFR-2 / HER-2 (Dual Inhibitors) | Designed as dual inhibitors to target multiple pathways in cancer progression. | mdpi.com |

| Imidazo[1,2-a]pyridines | Phosphoinositide 3-kinase α (PI3Kα) | Developed as potent PI3Kα inhibitors with anti-proliferative and anti-angiogenic activity. | nih.gov |

| Pyrazolopyridines | Various Kinases | A privileged core in kinase drug discovery present in several inhibitors for various cancers. | rsc.org |

Beyond HIV, the pyridazine nucleus is a versatile scaffold for the development of a broad range of antimicrobial agents. slideshare.netnih.govmdpi.com The structural features of pyridazine derivatives allow them to interact with various biological targets in bacteria and other viruses, making them a focus of research for new anti-infective therapies. nih.govijpsjournal.com

The strategy often involves creating hybrid molecules that combine the pyridazine core with other heterocyclic systems known for their antimicrobial properties, such as thiazole (B1198619) or pyrimidine (B1678525). mdpi.comnih.govnih.gov For example, pyridothienopyrimidine derivatives have been synthesized and shown to possess significant activity against a panel of bacterial and fungal strains. mdpi.comnih.gov These compounds were also evaluated as potential anticancer agents, demonstrating the broad utility of this chemical scaffold. mdpi.comnih.gov Molecular docking studies on these compounds help to elucidate their binding modes and guide further design of more potent agents. ijpsjournal.comulster.ac.uk

| Compound Class | Key Findings | Mechanism/Target | Reference |

|---|---|---|---|

| Pyridothienopyrimidine derivatives | Displayed broad-spectrum antimicrobial activity with MIC ranges of 4–16 µg/mL. | Evaluated as EGFR kinase inhibitors, suggesting a potential dual-action mechanism. | mdpi.comnih.gov |

| Pyridine-Thiazole Hybrids | Showed high antiproliferative activity (IC50 of 0.57 µM in HL-60 cells) with selectivity for cancer cells over normal cells. | Mechanism may involve inducing genetic instability in tumor cells. | nih.gov |

Derivatives synthesized from this compound are valuable tools for chemical biology, aiding in the elucidation of biochemical pathways and the discovery of new biological targets. nih.gov By creating libraries of related compounds through the functionalization of the pyridazine core, researchers can screen these molecules against various cellular assays to identify "hits" that modulate a specific biological process.

These hit compounds can then be used as chemical probes to study the function of proteins within a pathway. nih.gov For instance, imidazopyridine derivatives have been designed to inhibit PI3Kα, a key enzyme in signaling pathways that control cell growth and proliferation. nih.gov By studying how these inhibitors affect cellular processes, researchers can gain a deeper understanding of the PI3K pathway's role in both normal physiology and diseases like cancer. nih.gov Furthermore, computational molecular docking studies are often employed to predict and analyze how these synthesized compounds bind to their protein targets, providing insights into the molecular interactions that drive their biological activity and helping to validate these proteins as potential drug targets. ijpsjournal.comnih.gov

Agrochemical Research and Development

The pyridazine ring system, a key structural feature of this compound, is a recognized and valuable scaffold in the development of modern agrochemicals. researchgate.netresearchgate.net Its derivatives have been successfully commercialized as pesticides, including well-known products like Diclomezine, Flufenpyr, and Pyridaben. researchgate.net The utility of this chemical class stems from its versatile biological activity and the ability to modify its structure to target various biological processes in weeds, fungi, and insects. researchgate.net

Synthesis of Herbicides and Fungicides

Research into pyridazine derivatives has yielded compounds with significant herbicidal properties. A notable area of investigation involves derivatives of 4-(3-Trifluoromethylphenyl)pyridazine, which have demonstrated bleaching and herbicidal effects. nih.gov In one study, a series of 43 novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated. nih.gov The findings revealed that the presence of a substituted phenoxy group at the 3-position of the pyridazine ring, combined with an electron-withdrawing group on the benzene (B151609) ring, was crucial for high herbicidal activity. nih.gov Some of these synthesized compounds showed excellent efficacy in greenhouse tests, even at application rates as low as 7.5 grams per hectare. nih.gov

The pyridazine structure is also integral to certain fungicides. While direct synthesis from this compound is not prominently cited, the development of fungicides like Imibenconazole, which features the pyridazine moiety, highlights the ring system's importance in creating compounds that inhibit fungal growth, in this case by targeting the 14-α demethylase enzyme. researchgate.net The continuous search for new fungicides with novel modes of action is critical due to the development of resistance in plant pathogens. researchgate.netnih.gov The strategy of incorporating known active groups, or toxophores, into new molecules is a common and effective approach in this field. nih.gov

| Derivative Class | Key Structural Feature | Target Weeds | Noteworthy Finding | Source |

|---|---|---|---|---|

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine | Substituted phenoxy group at C3-position | Broadleaf and grass weeds (Evaluated via Spirodela polyrrhiza and greenhouse tests) | Electron-withdrawing groups on the phenoxy ring enhance herbicidal activity. Effective at rates as low as 7.5 g/ha. | nih.gov |

| Pyridazinone Herbicides (e.g., Pyridate) | Thiocarbonate derivative | Triazine-resistant dicotyledonous weeds | Acts by inhibiting photosynthesis at photosystem II. | researchgate.net |

Contributions to Enhanced Crop Protection Strategies

The development of pyridazine-based agrochemicals contributes significantly to integrated pest management and resistance management strategies. nih.govorgprints.org The availability of herbicides and fungicides with different modes of action is essential for rotating chemical classes to delay the onset of resistance in weed and fungal populations. nih.gov Pyridazine-based herbicides, for instance, can offer alternative modes of action to widely used chemicals, providing growers with more tools to manage tough-to-control or resistant weeds. researchgate.netnih.gov

Materials Science and Advanced Functional Materials

Precursor for Conductive Polymers and Organic Electronics

There is no significant evidence in the reviewed literature to suggest that this compound is a common precursor for conductive polymers or materials used in organic electronics. Research in this field primarily focuses on other classes of organic molecules and polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), polythiophenes, and polypyrrole, which form the basis of many applications in organic electronics due to their tunable electrical properties. nih.govtaylorfrancis.comresearchgate.net The development of organic semiconductors is driven by the synthesis of new π-conjugated systems, typically low molecular weight compounds or polymers, for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netsigmaaldrich.com

Application in Specialty Polymers and Coatings

Specific applications of this compound in the formulation of specialty polymers and coatings are not documented in the available research.

Diagnostic Applications and Fluorescent Probe Design

The use of this compound in the design of fluorescent probes for diagnostic applications is not supported by the existing scientific literature. The field of fluorescent probe design typically involves specific molecular scaffolds known to possess favorable photophysical properties. nih.gov While various heterocyclic systems are employed, such as imidazopyridines and boronate-based compounds, there is no indication that this compound derivatives are being actively investigated for this purpose. nih.govresearchgate.net

Theoretical and Computational Studies on 3 Iodopyridazine

Quantum Chemical Calculations (DFT, QTAIM) for Electronic and Structural Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic and structural properties that govern molecular behavior. For 3-Iodopyridazine, methods like DFT and QTAIM are invaluable for dissecting its characteristics at a sub-atomic level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to predict the reactivity and regioselectivity of chemical reactions. By calculating the distribution of electron density, particularly in the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can identify the most probable sites for electrophilic and nucleophilic attack.

For pyridazine (B1198779) derivatives, DFT calculations have been successfully used to study the relationship between structure and antioxidant activity. researchgate.net In the context of this compound, the electron-withdrawing nature of the two adjacent nitrogen atoms and the iodine substituent significantly influences the electron distribution in the ring. DFT calculations can precisely map this, highlighting the electrophilic and nucleophilic centers. For instance, in reactions involving tetrazines and alkynyl sulfides to form pyridazines, DFT calculations (specifically using the ωB97X-D functional) have been employed to model the reaction pathways and explain the observed regioselectivity. rsc.org Such an approach would be directly applicable to modeling reactions of this compound, predicting the outcome of, for example, cycloaddition or nucleophilic aromatic substitution reactions. rsc.orgmdpi.com

Table 1: Representative DFT Functionals for Heterocyclic System Analysis

researchgate.neteurjchem.com| DFT Functional | Typical Application | Key Strengths | Reference |

|---|---|---|---|

| B3LYP | General purpose for geometry optimization and electronic properties of organic molecules. | Well-balanced and widely benchmarked for a variety of systems, including pyridazine derivatives. | |

| M06-2X | Excellent for studying non-covalent interactions and reaction energetics. | High accuracy for main-group chemistry, thermochemistry, and barrier heights. Used for studying halopyridinium cations. |

The iodine atom in this compound is a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net Theoretical studies on halopyridines have extensively characterized these interactions. For instance, investigations of complexes between halopyridines and iodine monochloride revealed both strong three-center halogen bonds involving the pyridine (B92270) nitrogen and weaker two-center halogen bonds. acs.orgju.edu.jo

Computational methods are essential for quantifying the strength and nature of these bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify bond critical points (BCPs) between interacting atoms, confirming the existence of a halogen bond and characterizing its properties based on the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. ju.edu.joresearchgate.netmdpi.com Studies on protonated 3-iodopyridine (B74083) have shown that the C–I···I⁻ halogen bond is significantly short (relative shortening of ~11.2%) and nearly linear, indicating a strong interaction. nih.govacs.org Similar strong halogen bonds would be expected for this compound, where the electron-withdrawing pyridazine ring would enhance the positive σ-hole on the iodine atom, making it a key interaction for crystal engineering and molecular recognition in drug design. nih.gov

Understanding the feasibility and mechanism of a chemical reaction requires modeling its energetic landscape. Computational chemistry allows for the calculation of the energies of reactants, products, and transition states, thereby mapping the entire reaction pathway. This approach has been applied to elucidate the mechanism of pyridazine synthesis, where DFT calculations showed that the activation energies for denitrogenation steps were significantly lower than for the initial cycloaddition, supporting the proposed pathway. rsc.org

For a molecule like this compound, this modeling could predict the outcomes of various synthetic transformations. For example, in palladium-catalyzed cross-coupling reactions, which are common for iodo-aromatic compounds, DFT could be used to model the energetics of oxidative addition, transmetalation, and reductive elimination steps. This would help in optimizing reaction conditions and understanding the role of ligands. Similarly, in the study of amyloid fibril inhibition by pyridazine-based compounds, molecular dynamics simulations have been used to reveal that the compounds may stabilize the protein monomer, thus inhibiting aggregation. nih.gov Such simulations provide a dynamic view of the energetics of interaction between a small molecule and a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies for Drug Design

QSAR is a computational technique that correlates the chemical structures of a series of compounds with their biological activities to create predictive models. ijsr.net These models are instrumental in modern drug discovery, helping to prioritize the synthesis of new compounds and optimize lead candidates. rsc.orgmdpi.com The pyridazine scaffold is a common feature in many biologically active molecules, making QSAR an important tool in this area. nih.gov

QSAR models can be developed in two (2D) or three (3D) dimensions. 2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. A statistically significant 2D-QSAR model was developed for a series of novel pyridazine derivatives with vasorelaxant activity, successfully correlating molecular descriptors with biological function. nih.gov Another study on diarylpyridazine derivatives as anti-HIV agents used descriptors derived from DFT calculations to build a robust QSAR model. ijsr.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.). drugdesign.org These methods require the alignment of all molecules in the dataset and generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. nih.gov Successful CoMFA and CoMSIA models have been developed for various heterocyclic inhibitors, including pyrimidine (B1678525) and pyridine derivatives, providing crucial insights for designing more potent molecules. nih.govresearchgate.net For a series of this compound derivatives, a 3D-QSAR study could reveal the optimal steric and electronic properties of substituents at other positions on the ring to maximize a desired biological activity.

Table 2: Key Statistical Parameters for QSAR Model Validation

nih.gov| Parameter | Description | Acceptable Value | Reference |

|---|---|---|---|

| r² | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 | |

| q² or r²cv | Cross-validated correlation coefficient; measures the internal predictive ability of the model. | > 0.5 |

When the 3D structure of a biological target is unknown, ligand-based drug design becomes a critical strategy. nih.govnih.gov Pharmacophore modeling is a central component of this approach. A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. dergipark.org.trnih.gov

For heterocyclic compounds, pharmacophore models are frequently generated from a set of known active ligands. nih.gov These models then serve as 3D queries to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net For a set of active this compound derivatives, a pharmacophore model could be developed to identify the key spatial arrangement of the pyridazine nitrogens, the iodine atom (as a halogen bond donor), and other substituents. This model would encapsulate the crucial interaction points required for binding to a target, guiding the design of new and structurally diverse lead compounds. researchgate.net This approach has been successfully applied to discover inhibitors for numerous targets, including kinases and cytochrome P450 enzymes. nih.govsemanticscholar.org

Molecular Docking and Protein-Ligand Interaction Analysis for Biological Systems

As of late 2025, specific molecular docking and protein-ligand interaction analyses for the compound this compound are not extensively documented in publicly available scientific literature. However, the principles of these computational methods are widely applied to related heterocyclic compounds, including various pyridazine derivatives, to predict and analyze their potential as therapeutic agents. acs.orgnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a receptor, typically a protein, to form a stable complex. This analysis is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves computationally placing a ligand into the binding site of a target protein. Algorithms then calculate the most stable binding conformation, known as the "pose," and estimate the strength of the interaction, often expressed as a binding energy or docking score. taylorandfrancis.com These simulations provide valuable insights into how a ligand like a pyridazine derivative might interact with key amino acid residues within a protein's active site through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. mdpi.com The pyridazine ring itself is a pharmacophore found in a number of drugs, making its derivatives common subjects for such studies. wikipedia.org

Prediction of Binding Affinities and Active Site Characterization

The prediction of binding affinity is a primary goal of molecular docking studies. It quantifies the strength of the interaction between a ligand and its target protein. A lower, more negative binding affinity value (typically expressed in kcal/mol) indicates a stronger and more stable interaction. taylorandfrancis.com For a hypothetical study on this compound, researchers would select a relevant biological target, such as a protein kinase or enzyme implicated in a disease pathway. The 3D structure of this protein would be obtained from a repository like the Protein Data Bank (PDB).

Computational software would then be used to dock this compound into the active site of the target protein. The analysis would characterize the active site by identifying the specific amino acid residues that form key interactions with the ligand. For instance, the nitrogen atoms of the pyridazine ring could act as hydrogen bond acceptors, while the iodine atom could participate in halogen bonding—a specific type of non-covalent interaction that can significantly enhance binding affinity. The docking results would typically be presented in a table summarizing the binding energy and the interacting residues.

Table 1: Example of Predicted Binding Affinity and Interactions for this compound with a Hypothetical Protein Target (Note: The following data is illustrative and not based on published results for this compound.)

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| This compound | Protein Kinase X | -7.5 | LYS-78, ASP-145 | Hydrogen Bond |

| VAL-60, LEU-130 | Hydrophobic Interaction | |||

| GLU-128 | Halogen Bond |

In Silico Prediction of Pharmacokinetic Properties (ADMET) in Drug Discovery

While specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not readily found in the literature, the prediction of these properties is a standard procedure in modern drug discovery for evaluating the drug-likeness of a compound. nih.govnih.gov These computational models use the chemical structure of a molecule to predict its pharmacokinetic behavior in the human body, helping to identify potential liabilities early in the drug development process. frontiersin.org

ADMET prediction involves a suite of computational models that assess various properties:

Absorption: Predicts how well the compound is absorbed through the intestines (Human Intestinal Absorption, HIA) and its permeability across cell membranes, often using models like Caco-2 permeability. alliedacademies.org

Distribution: Estimates how the compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins. nih.gov

Metabolism: Predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes can lead to adverse drug-drug interactions. frontiersin.org

Excretion: Forecasts the likely route and rate of elimination of the compound from the body.

Toxicity: Screens for potential toxicity risks, such as mutagenicity (AMES test) and carcinogenicity. alliedacademies.org

Table 2: Example of a Predicted ADMET Profile for this compound (Note: The following data is illustrative and not based on published results for this compound.)

| ADMET Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Well absorbed from the gut. |

| Caco-2 Permeability | Moderate | Moderate ability to cross cell membranes. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

Advanced Spectroscopic and Analytical Characterization Methodologies in 3 Iodopyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules, including 3-Iodopyridazine and its derivatives. nih.govrsc.org By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra, researchers can confirm the positions of atoms and functional groups within the molecule. NMR is also invaluable for mechanistic studies, allowing the monitoring of reactions in situ and the identification of intermediates. For instance, NMR has been used to confirm the structures of various iodinated pyridine (B92270) derivatives synthesized through different reaction pathways. nih.govorgchemres.org Changes in NMR spectra during a reaction can provide insights into the reaction mechanism and kinetics. Variable temperature NMR experiments can also be employed to study dynamic processes and molecular conformations. rsc.org

Mass Spectrometry (MS) Techniques (GC-MS, LC-MS) for Compound Identification and Reaction Monitoring

Mass Spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is crucial for identifying this compound and monitoring chemical reactions involving this compound. rsc.orgfishersci.at GC-MS is effective for volatile or semi-volatile compounds, separating components based on their boiling points and polarity before they are ionized and detected by the mass spectrometer. measurlabs.comgentechscientific.com LC-MS is suitable for a broader range of compounds, including less volatile or thermally sensitive ones, separating them based on their interactions with a stationary phase and a liquid mobile phase. gentechscientific.comnih.gov Both techniques provide molecular weight information and fragmentation patterns that aid in unambiguous identification. uni.lu LC-MS and GC-MS have been used to analyze various organic compounds, including intermediates and products in synthetic routes. synhet.comsmolecule.commdpi.com These methods are particularly useful for monitoring the progress of a reaction by tracking the consumption of starting material and the formation of products and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is widely used in this compound research for assessing the purity of synthesized samples and monitoring the progress of reactions. rsc.orguni.lubenchchem.com HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of components in a mixture. torontech.com By using appropriate columns and mobile phases, researchers can achieve high resolution separation of this compound from impurities or starting materials. torontech.comnih.gov The purity of a sample can be determined by integrating the peak areas in the chromatogram. Monitoring reaction progress involves taking aliquots at different time points and analyzing them by HPLC to determine the conversion of the starting material and the yield of the product. nih.gov This technique is essential for optimizing reaction conditions and ensuring the quality of the final product. For example, HPLC has been used to determine the purity of 4-amino-3-iodopyridine (B1302334) synthesized using different methodologies. benchchem.com

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in crystalline solids. nih.govbenchchem.comvulcanchem.comacs.org For this compound derivatives that can be obtained as single crystals, X-ray crystallography provides definitive information about bond lengths, bond angles, and molecular conformation. This technique is crucial for confirming structures proposed based on other spectroscopic data and for understanding intermolecular interactions in the solid state. rsc.orgmdpi.com X-ray diffraction studies have been reported for various iodinated pyridine and pyridazine-related compounds, providing detailed structural parameters. rsc.orgmdpi.comrsc.orgnus.edu.sg For example, the crystal structure of a substituted iodopyridine N-oxide has been determined, revealing details about its molecular disorder. rsc.orgrsc.org Crystallographic data are often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC). acs.org

Operando Spectroscopy and In-situ Characterization for Dynamic Process Analysis

Operando and in-situ spectroscopic techniques allow researchers to study chemical processes as they happen, providing dynamic insights into reaction mechanisms and intermediate species. nus.edu.sgmdpi.com While specific examples directly related to this compound in the provided results are limited, the general principles apply. In-situ techniques involve measurements taken under reaction conditions, while operando techniques combine in-situ measurements with simultaneous monitoring of catalytic performance. aip.orgacs.org These methods can utilize various spectroscopic probes, such as NMR, IR, Raman, or X-ray absorption spectroscopy, adapted to function under relevant temperatures, pressures, or atmospheric compositions. aip.orgacs.orgeuropean-mrs.com This approach is particularly valuable for understanding complex reaction pathways, catalytic cycles, and the behavior of compounds like this compound under dynamic conditions. benchchem.com

Elemental Analysis for Stoichiometric Verification in Synthesized Compounds

Elemental Analysis is a quantitative technique used to determine the percentage of each element (typically carbon, hydrogen, nitrogen, and halogens) present in a synthesized compound. rsc.org This analysis is essential for verifying the empirical formula and confirming the stoichiometric ratios of atoms in purified this compound or its derivatives. benchchem.comvulcanchem.comresearchgate.net By comparing the experimentally determined elemental composition with the theoretically calculated values for the proposed structure, researchers can confirm the identity and purity of the synthesized compound. researchgate.netresearchgate.net While the provided results mention elemental analysis in the context of related compounds like 3-iodopyridine-2-sulfinic acid and halogenated pyridines, the principle is directly applicable to this compound to ensure that the synthesized material has the correct atomic composition. benchchem.comvulcanchem.com

Future Research Directions and Emerging Paradigms for 3 Iodopyridazine

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of 3-iodopyridazine exist, future research will likely focus on the development of more sustainable and efficient synthetic protocols. Green chemistry principles are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. jddhs.com

Future efforts in the synthesis of this compound and its derivatives could explore:

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single pot to form a complex product, are highly efficient and atom-economical. nih.govnih.gov Designing novel multicomponent reactions that lead to functionalized pyridazine (B1198779) cores could significantly streamline the synthesis of this compound analogs.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. nih.govmdpi.com The application of microwave-assisted techniques to the synthesis and functionalization of this compound could offer a more energy-efficient alternative to conventional heating methods. nih.gov

Flow Chemistry: Continuous flow processing offers several advantages over batch synthesis, including improved safety, better process control, and easier scalability. mdpi.com Developing flow-based methods for the iodination of pyridazine or for subsequent functionalization reactions could lead to more robust and reproducible manufacturing processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While currently underexplored for pyridazine synthesis, future research could focus on identifying or engineering enzymes capable of catalyzing the formation or functionalization of the pyridazine ring. jddhs.commdpi.com

| Synthetic Approach | Conventional Method Characteristics | Potential Green Chemistry Advantages | Future Research Focus |

|---|---|---|---|

| Multicomponent Reactions | Step-wise synthesis with purification of intermediates. | Increased atom economy, reduced solvent use and waste. nih.govnih.gov | Design of novel one-pot syntheses for diverse pyridazine scaffolds. |

| Microwave-Assisted Synthesis | Often requires long reaction times and high temperatures. | Faster reaction rates, improved yields, and reduced energy consumption. nih.govmdpi.com | Optimization of microwave protocols for the synthesis and functionalization of this compound. |

| Flow Chemistry | Batch processing with potential for scalability issues. | Enhanced safety, precise control over reaction parameters, and easier scale-up. mdpi.com | Development of continuous flow systems for the production of this compound and its derivatives. |

| Biocatalysis | Reliance on traditional chemical catalysts, which can be toxic or expensive. | Use of renewable catalysts (enzymes), mild reaction conditions, and high selectivity. jddhs.commdpi.com | Screening for and engineering of enzymes for pyridazine synthesis and modification. |

Exploration of Unconventional Reactivity Modes and Functionalization Strategies

The reactivity of this compound is traditionally dominated by cross-coupling reactions at the carbon-iodine bond. However, emerging research is uncovering more nuanced and unconventional ways to functionalize pyridazine and other nitrogen-containing heterocycles. Future investigations should aim to exploit these novel reactivity patterns to access a wider range of this compound derivatives with unique substitution patterns.

Key areas for exploration include:

Photochemical Functionalization: The use of visible light to drive chemical reactions is a rapidly growing field. Photochemical methods could be developed to generate pyridinyl radicals from this compound, enabling novel C-H functionalization reactions at positions other than the iodinated carbon. acs.orgacs.org This could provide access to isomers that are difficult to synthesize using traditional methods.

Nucleophilic Substitution of Hydrogen (SNH): While less common than substitution of a leaving group, SNH reactions offer a direct way to functionalize C-H bonds. dntb.gov.ua Research into the conditions that favor SNH reactions on the this compound ring could lead to the direct introduction of various functional groups without the need for pre-functionalization.

Ring Transformation Reactions: The pyridazine ring itself can be a reactive partner in cycloaddition reactions or can undergo ring-opening and ring-closing sequences to form other heterocyclic systems. researchgate.net Exploring these transformations with this compound as a starting material could lead to the discovery of novel scaffolds with interesting biological or material properties.

Metal-Complex Mediated Functionalization: The complexation of a metal to the nitrogen atoms of the pyridazine ring can significantly alter its electronic properties and reactivity. nih.gov This can be used to direct the addition of nucleophiles to specific positions on the ring, leading to the synthesis of highly functionalized products with unconventional substitution patterns. nih.gov

Expansion into Underexplored Biological and Material Applications

The pyridazine scaffold is present in a number of biologically active compounds, including drugs and agrochemicals. wikipedia.org However, the full potential of this compound derivatives in these areas remains largely untapped. Future research should focus on synthesizing libraries of this compound analogs and screening them for a wider range of biological activities and material properties.